molecular formula C19H27NO2 B3019992 N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide CAS No. 2411306-36-8

N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide

Cat. No. B3019992
CAS RN: 2411306-36-8
M. Wt: 301.43
InChI Key: WURMOAVPPISROJ-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, also known as DMCM, is a compound that has been extensively studied for its potential use in scientific research. DMCM belongs to the class of compounds known as benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. However, DMCM has unique properties that make it a valuable tool in studying the function of the GABA-A receptor, which is the primary target of benzodiazepines.

Mechanism of Action

N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide acts as a positive allosteric modulator of the GABA-A receptor. This means that N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effect of GABA on the receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide binds to a site on the GABA-A receptor that is located between the alpha and gamma subunits. This binding site is known as the benzodiazepine site. Binding of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide to the benzodiazepine site increases the affinity of the receptor for GABA, resulting in enhanced chloride ion influx and a more pronounced inhibitory effect on the neuron.
Biochemical and Physiological Effects:
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has several biochemical and physiological effects that make it a valuable tool in scientific research. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide enhances the function of the GABA-A receptor, resulting in increased chloride ion influx and a more pronounced inhibitory effect on the neuron. This can lead to sedation, muscle relaxation, and anticonvulsant effects. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has also been shown to have anxiogenic effects in some animal models, which makes it a useful tool for studying anxiety disorders.

Advantages and Limitations for Lab Experiments

N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has several advantages as a tool for scientific research. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a valuable tool for studying the function of this receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments.
However, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide also has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide. One area of interest is the development of more selective and potent positive allosteric modulators of the GABA-A receptor. This could lead to the development of new therapeutics for anxiety disorders, insomnia, and epilepsy.
Another area of interest is the study of the role of the GABA-A receptor in the development of addiction. Benzodiazepines, including N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, have been shown to have addictive properties, and there is evidence to suggest that the GABA-A receptor plays a role in the development of addiction. Further research in this area could lead to the development of new treatments for addiction.
Conclusion:
In conclusion, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is a valuable tool for scientific research due to its unique properties as a positive allosteric modulator of the GABA-A receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has been extensively studied for its potential use in studying the function of the GABA-A receptor, and has several advantages as a tool for laboratory experiments. However, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide involves several steps, including the reaction of 2,4-dimethylbenzyl chloride with 4-methoxycyclohexylamine to form the intermediate 2,4-dimethylbenzyl-4-methoxycyclohexylamine. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide. The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has been widely used in scientific research to study the function of the GABA-A receptor. The GABA-A receptor is a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor results in the opening of chloride channels, which hyperpolarizes the neuron and reduces its excitability. Benzodiazepines, including N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, enhance the function of the GABA-A receptor by increasing the affinity of the receptor for GABA. This results in increased chloride ion influx and a more pronounced inhibitory effect on the neuron.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-5-19(21)20(17-8-10-18(22-4)11-9-17)13-16-7-6-14(2)12-15(16)3/h5-7,12,17-18H,1,8-11,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURMOAVPPISROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C2CCC(CC2)OC)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide

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